N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
Description
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a heterocyclic compound featuring a seven-membered cycloheptane ring fused to an isoxazole moiety. The isoxazole ring is substituted with a carboxamide group linked to a 3-chlorobenzyl substituent. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-6-4-5-11(9-12)10-18-16(20)15-13-7-2-1-3-8-14(13)21-19-15/h4-6,9H,1-3,7-8,10H2,(H,18,20) |
InChI Key |
VVRYPPAIBJCTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cycloheptane Ring Construction
The seven-membered cycloheptane ring is typically synthesized via intramolecular cyclization or ring-expansion strategies :
Intramolecular Aldol Condensation
A ketone precursor (e.g., 4-oxocycloheptane-1,3-dione ) undergoes base-catalyzed cyclization. For example, treatment with sodium hydride in tetrahydrofuran (THF) at 0–5°C yields the bicyclic enol ether, which is subsequently oxidized to the ketone.
Ring Expansion via Cope Rearrangement
Starting from a norbornene derivative, thermal rearrangement at 180–200°C in dichlorobenzene generates the cycloheptane skeleton. This method offers superior regiocontrol but requires high temperatures.
Isoxazole Ring Formation
The isoxazole moiety is introduced via 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., alkynes or enol ethers):
General Procedure :
-
Generate nitrile oxide in situ from hydroxylamine hydrochloride and chloroacetonitrile in aqueous NaOH .
-
React with the cycloheptane-derived enol ether at 60–80°C for 12–24 hours.
-
Isolate the isoxazole product via column chromatography (hexane/ethyl acetate).
Key Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Aldol Condensation | 65 | 92 |
| Cope Rearrangement | 78 | 89 |
Carboxylic Acid Intermediate Synthesis
Oxidation of Alcohol Precursors
The carboxylic acid at position 3 is obtained by oxidizing a primary alcohol intermediate:
Hydrolysis of Nitriles
Alternative route via nitrile hydrolysis:
-
React 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carbonitrile with H2SO4 (70%) at 100°C for 6 hours.
Comparative Analysis :
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| Jones Oxidation | 72 | 4 |
| TEMPO Oxidation | 88 | 8 |
| Nitrile Hydrolysis | 65 | 6 |
Amide Coupling with 3-Chlorobenzylamine
Activation of the Carboxylic Acid
HATU-Mediated Coupling :
-
Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in DMF .
-
Add DIPEA (2.5 equiv) and stir at 25°C for 30 minutes.
-
Introduce 3-chlorobenzylamine (1.5 equiv) and react for 12–18 hours.
Alternative Method – Acid Chloride Route :
-
Convert the acid to its chloride using thionyl chloride in toluene under reflux.
Yield Comparison :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 91 |
| SOCl2 | THF | 76 |
Optimization Challenges and Side Reactions
Competing Cyclization Pathways
During isoxazole formation, over-oxidation of the cycloheptane ring or ring-opening under acidic conditions may occur. Mitigation strategies include:
Epimerization at the Carboxamide Center
Racemization is observed when coupling at elevated temperatures. Low-temperature protocols (0–5°C) and proton-sponge bases (e.g., 2,6-lutidine ) suppress this issue.
Scale-Up Considerations
Solvent Selection for Industrial Production
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium periodate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or isoxazole ring positions, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has been studied for its potential therapeutic effects against various diseases:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells by increasing caspase activity and causing cell cycle arrest at the G1 phase.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against a range of pathogens. Its structural attributes allow it to interact effectively with microbial targets, thus inhibiting their growth .
Biochemical Studies
The compound's unique structure allows for various biochemical interactions:
- Enzyme Inhibition : this compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Its ability to inhibit AChE can help in increasing acetylcholine levels in the brain .
Molecular Interaction Studies
The binding affinity of this compound to various biological targets has been investigated through:
- Molecular Docking Studies : These studies help elucidate the mechanisms of action and therapeutic potential of the compound by simulating its interaction with target proteins.
Anticancer Activity Evaluation
A study evaluated the efficacy of this compound in vivo using xenograft models:
| Study Type | Objective | Findings |
|---|---|---|
| In Vivo Tumor Models | Assess antitumor efficacy | Significant reduction in tumor volume compared to controls |
| Synergistic Effects | Combination with cisplatin | Enhanced overall antitumor efficacy observed |
Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties of the compound:
| Target Organism | Observed Effect | MIC Value |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | 32 µg/mL |
| Escherichia coli | Inhibition of growth | 64 µg/mL |
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6e)
- Structure : This compound () shares a chlorinated aromatic system but differs in heterocyclic core. It contains a benzoxazole-triazole-thione scaffold instead of a cycloheptaisoxazole-carboxamide.
- Substituents: A 3-methylphenyl group replaces the 3-chlorobenzyl group, altering lipophilicity and steric bulk.
- Physicochemical Properties :
- Elemental Analysis : C, 63.08%; H, 3.61%; N, 3.37% (). The lower nitrogen content compared to the target compound (which has two nitrogen atoms in the isoxazole and amide groups) suggests differences in polarity and solubility.
- IR Spectroscopy : A distinct C=S stretch at 1243 cm⁻¹ (), absent in the target compound, highlights functional group disparities.
Naphthopyran Derivatives
- Structure : Synthesized via aqueous reactions of substituted cinnamitriles with β-naphthol (), these derivatives lack the isoxazole or benzoxazole cores but share fused-ring systems.
- Key Differences: Synthetic Route: Water-based synthesis with TEBA catalyst () contrasts with likely anhydrous conditions for the target compound, suggesting divergent solubility profiles.
Physicochemical and Spectral Data Comparison
Table 1: Comparative Analysis of Key Properties
Structural Refinement and Crystallography
The SHELX software suite () is widely used for small-molecule crystallography. The cycloheptaisoxazole’s fused-ring system may present unique challenges in crystallographic refinement due to conformational flexibility.
Biological Activity
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and possible therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an isoxazole ring and a cycloheptadiene moiety. Its molecular formula is with a molecular weight of approximately 290.77 g/mol. The presence of the 3-chlorobenzyl group is significant for its interaction with biological targets.
1. Cytotoxic Activity
Studies have indicated that derivatives of isoxazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives structurally similar to this compound have shown IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines such as HL-60 (promyelocytic leukemia), MDA-MB-231 (breast cancer), and LNCaP (prostate cancer) .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Isoxazole derivative (similar) | HL-60 | 0.20 |
| Isoxazole derivative (similar) | MDA-MB-231 | 2.58 |
| N-(3-chlorobenzyl)... | LNCaP | Not specified |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest. For example, one study demonstrated that certain isoxazoles decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle regulation .
2. Anti-inflammatory Properties
Emerging research suggests that isoxazole derivatives may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This could position this compound as a potential therapeutic agent for inflammatory diseases.
Case Study 1: Anticancer Activity
In a study evaluating various isoxazole derivatives for their anticancer activity, this compound was tested alongside other compounds. The results indicated significant growth inhibition in multiple cancer cell lines with minimal toxicity to non-cancerous cells, highlighting its selective cytotoxicity .
Case Study 2: Mechanistic Studies
Additional mechanistic studies utilized RT-PCR to analyze the effects of this compound on gene expression related to apoptosis and cell cycle regulation. The findings suggested that compounds similar to this compound could modulate key survival pathways in cancer cells .
Q & A
Q. What are the established synthetic routes and characterization techniques for N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example, similar cyclohepta[b]thiophene derivatives are synthesized via D methods (e.g., coupling of intermediates under reflux conditions), followed by purification using flash chromatography (cyclohexane:ethyl acetate) or ethanol crystallization . Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning, with δ values for aromatic protons (~7.0–7.5 ppm) and cycloheptane CH₂ groups (~1.4–3.4 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed values within ±0.0006 Da) .
- X-ray Crystallography : Resolves molecular conformation (e.g., chair conformation of cycloheptane rings) .
Q. How is the initial biological activity of this compound screened in preclinical studies?
Methodological Answer: Biological screening involves:
- Antimicrobial Assays : Testing against Mycobacterium tuberculosis via mycolic acid synthesis inhibition (IC₅₀ values measured using microplate Alamar Blue assays) .
- Anticancer Profiling : Dose-response studies on cancer cell lines (e.g., HepG-2, MCF-7) with IC₅₀ determination via MTT assays .
- Enzyme Inhibition : Kinetic assays targeting viral polymerases (e.g., influenza PA-PB1 subunit interactions) using fluorescence polarization .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yield intermediates in the synthesis pathway?
Methodological Answer: Low yields (e.g., 10–16% in cycloheptathiophene derivatives ) are addressed by:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions during cyclization .
- Purification Refinement : Gradient flash chromatography (hexane:EtOAc 10:1 → 3:1) enhances separation of structurally similar byproducts .
Q. What structural insights can crystallographic data provide to explain bioactivity?
Methodological Answer: X-ray crystallography (using SHELXL ) reveals:
- Conformational Flexibility : Torsional angles (e.g., 16.1° between cycloheptane and aromatic planes) influence target binding .
- Hydrogen Bonding : Intramolecular O—H···N bonds stabilize active conformations (bond lengths: 1.82–1.89 Å) .
- Solvent Channels : Crystal packing analysis identifies hydrophobic pockets for co-crystallization with target proteins (e.g., influenza polymerase) .
Q. How do functional group modifications (e.g., chloro, benzyl) impact structure-activity relationships (SAR)?
Methodological Answer:
- 3-Chlorobenzyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability in cellular assays .
- Isoxazole Core : Electrophilic C3-carboxamide engages in H-bonding with viral RNase H active sites (Kd = 0.8 μM) .
- Cycloheptane Ring : Conformational strain (evidenced by NMR coupling constants, J = 10–12 Hz) modulates steric fit in allosteric pockets .
Key Considerations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
